2,3-Dihydroimidazo[1,2-c]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-5-9-4-3-8-6(1)9/h1-2,5H,3-4H2 |
InChI Key |
BGAATDBXIWFXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC=CC2=N1 |
Origin of Product |
United States |
The Significance of Pyrimidine Fused Heterocycles in Drug Discovery
Pyrimidine-fused heterocycles are a class of compounds that play a crucial role in the development of new drugs. nih.gov Their importance stems from their structural resemblance to the purine (B94841) bases, adenine (B156593) and guanine, which are fundamental components of DNA and RNA. beilstein-journals.orgresearchgate.net This similarity allows them to interact with a wide range of biological targets, including enzymes and receptors, thereby exhibiting diverse pharmacological activities. unifi.itjchr.orgresearchgate.net
The versatility of pyrimidine-fused systems is evident in the broad spectrum of biological activities they possess, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net To date, a significant number of pyrimidine-fused bicyclic heterocycles have been evaluated in clinical settings, with many receiving FDA approval for the treatment of various diseases, particularly cancer. nih.govresearchgate.net This success has solidified their status as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are repeatedly found in active pharmaceutical ingredients. nih.govnih.gov
The fusion of a pyrimidine (B1678525) ring with other heterocyclic rings, such as imidazole (B134444), creates a more complex and rigid structure. This can lead to enhanced binding affinity and selectivity for specific biological targets. The resulting fused systems, like imidazo[1,2-c]pyrimidine (B1242154), provide a versatile platform for medicinal chemists to explore and develop novel therapeutic agents. researchgate.net
A Glimpse into the Research History of 2,3 Dihydroimidazo 1,2 C Pyrimidine
Contemporary Synthetic Approaches for this compound Core Structures
The construction of the this compound ring system can be achieved through several modern synthetic methodologies, including intramolecular cyclization, cyclocondensation reactions, and multi-component reaction strategies. These approaches offer versatile pathways to this important heterocyclic framework.
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a key strategy for the synthesis of the imidazo[1,2-c]pyrimidine scaffold. rsc.org One notable example involves the reaction of N-alkenyl-N-(2-pyrimidinyl)amines, which can be prepared from 2-aminopyrimidine and an appropriate alkenyl halide. Subsequent intramolecular cyclization, often facilitated by a catalyst, leads to the formation of the fused ring system.
Another approach utilizes the intramolecular 1,3-dipolar cycloaddition of dihydroimidazolium ylides. nih.gov In this method, N-alkylation of 4,5-dihydroimidazoles with alkene-containing bromomethyl ketones generates 4,5-dihydroimidazolium ions. Treatment with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) induces an intramolecular cycloaddition, which can lead to the formation of related fused heterocyclic systems. nih.gov While this specific example leads to pyrrolo[1,2,3-de]quinoxalines and imidazo[1,2-a]indoles, the underlying principle of intramolecular cycloaddition of ylides derived from dihydroimidazoles highlights a potential pathway that could be adapted for the synthesis of this compound derivatives. nih.gov
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of imidazo[1,2-c]pyrimidine derivatives. A common and effective method is the reaction between 2-aminopyrimidine and α-haloketones. nih.gov This reaction, often carried out under various conditions, including microwave irradiation with a solid support like basic alumina (B75360) (Al2O3), provides a direct route to the imidazo[1,2-a]pyrimidine (B1208166) scaffold, a close structural analog. nih.gov This methodology can be adapted for the synthesis of the this compound core by using appropriate starting materials that lead to the desired dihydro- level of saturation.
A classic example is the condensation of 2-aminopyrimidine with α-bromoacetophenone, which results in the formation of the imidazopyrimidine core. nih.gov This versatile reaction allows for the introduction of various substituents on the final molecule by using appropriately substituted α-haloketones.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.netrsc.org For the synthesis of imidazo[1,2-a]pyrimidines, a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) (the Biginelli reaction) is a well-established MCR for creating related dihydropyrimidinones. researchgate.net
More specifically for the imidazo[1,2-a]pyrimidine system, MCRs involving 2-aminopyrimidine, aldehydes, and isonitriles have been developed. dergipark.org.trresearchgate.net These reactions can be catalyzed by acids and offer a convergent approach to highly substituted imidazo[1,2-a]pyrimidine derivatives. researchgate.net The choice of solvent can be crucial in these reactions to suppress the formation of multiple products. dergipark.org.tr
Analogous Synthesis of Fused Pyrimidine (B1678525) Systems
The synthetic strategies employed for other fused pyrimidine systems provide valuable insights and can often be adapted for the synthesis of 2,3-dihydroimidazo[1,2-c]pyrimidines. For instance, the synthesis of pyrido[2,3-d]pyrimidines, another important class of fused pyrimidines, has been extensively studied. nih.govnih.govnih.govnih.govnih.govnih.govresearchgate.netgoogle.com
One common approach involves the reaction of 6-aminouracil (B15529) derivatives with malononitrile (B47326) and aldehydes in a one-pot, three-component reaction, often catalyzed by nanocrystalline MgO. nih.gov Another strategy starts from a preformed pyrimidine ring, such as 4-amino-5-bromopyrimidine (B111901) or an N-substituted pyrimidine-4-amine with a functional group at the C5 position. nih.gov
Furthermore, domino C-N coupling/hydroamination reactions have been successfully used to prepare pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. beilstein-journals.org These examples of constructing fused pyrimidine rings highlight the versatility of synthetic methodologies that could potentially be applied to the synthesis of the this compound scaffold.
Chemical Transformations and Derivatization Strategies
Once the this compound core is synthesized, further chemical transformations and derivatizations are crucial for exploring the structure-activity relationships of these compounds.
Functionalization of the this compound Scaffold
The functionalization of the imidazo[1,2-c]pyrimidine scaffold is a key area of research, aiming to introduce various substituents to modulate the biological and chemical properties of the molecule. rsc.orgdergipark.org.trresearchgate.net
Table 1: Examples of Functionalization Reactions on Imidazo[1,2-c]pyrimidine and Analogous Systems
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference |
| C-H Arylation | Aryl halides, Pd catalyst | C3 | 3-Aryl-imidazo[1,2-a]pyrimidines | dergipark.org.tr |
| Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | C3 | 3-Formyl-imidazo[1,2-a]pyrimidines | dergipark.org.tr |
| Halogenation | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-imidazo[1,2-a]pyrimidines | researchgate.net |
| Nitration | Nitrating agents | C3 | 3-Nitro-imidazo[1,2-a]pyrimidines | researchgate.net |
| Mannich Reaction | Formaldehyde, secondary amine | C3 | 3-Aminomethyl-imidazo[1,2-a]pyrimidines | nih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | C6 (on imidazo[1,2-a]pyrazine) | 6-Aryl-imidazo[1,2-a]pyrazines | nih.gov |
| Negishi Coupling | Organozinc reagents, Pd catalyst | C6 (on imidazo[1,2-a]pyrazine) | 6-Alkyl/Aryl-imidazo[1,2-a]pyrazines | nih.gov |
| Nucleophilic Addition | Grignard reagents | C7 (on imidazo[1,2-a]pyrazine) | 7-Substituted-dihydroimidazo[1,2-a]pyrazines | nih.gov |
This table is interactive. Click on the headers to sort the data.
A significant focus has been on the functionalization of the C3 position of the imidazo[1,2-a]pyrimidine ring system. rsc.orgresearchgate.netresearchgate.net Electrophilic substitution reactions such as halogenation (using reagents like N-bromosuccinimide), nitration, and formylation (via the Vilsmeier-Haack reaction) readily occur at this position. dergipark.org.trresearchgate.net The resulting 3-substituted derivatives serve as versatile intermediates for further modifications. For instance, 3-halo-imidazo[1,2-a]pyrimidines can undergo various cross-coupling reactions to introduce aryl or other functional groups. dergipark.org.tr
The Mannich reaction provides a route to introduce aminomethyl groups at the C3 position, which can be valuable for modulating solubility and biological activity. nih.gov Furthermore, the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives has been reported, where the core scaffold is functionalized to act as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). rsc.org
Analogous to the functionalization of the imidazo[1,2-c]pyrimidine scaffold, studies on related fused systems like imidazo[1,2-a]pyrazines have demonstrated regioselective metalations using organometallic bases, followed by quenching with various electrophiles to introduce substituents at specific positions. nih.gov Cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings have also been employed to introduce aryl and alkyl groups onto the heterocyclic core. nih.gov These strategies highlight the potential for diverse functionalization of the this compound ring system.
Regioselective Synthesis and Isomer Characterization
The synthesis of this compound derivatives often yields a mixture of regioisomers, making regioselective synthesis a critical area of research. The formation of the desired isomer over others is influenced by several factors, including the starting materials, reaction conditions, and the nature of substituents.
A common strategy for synthesizing 7-substituted 2,3-dihydro-5-methyl-8-nitroimidazo[1,2-c]pyrimidines involves the reaction of 4-chloro-6-(2-chloroethylamino)-2-methyl-5-nitropyrimidine with various nucleophiles, followed by cyclization of the resulting intermediates. rsc.org Similarly, 5-(substituted amino)-2,3-dihydro-7-methyl-8-nitroimidazo[1,2-c]pyrimidines can be prepared from 2-chloro-4-(2-chloroethylamino)-6-methyl-5-nitropyrimidine. rsc.org However, the cyclization of 4-(substituted amino)-2-(2-chloroethylamino)-6-methyl-5-nitropyrimidines has been shown to produce 7-(substituted amino)-2,3-dihydro-5-methyl-6-nitroimidazo[1,2-a]pyrimidines instead of the expected 7-methyl isomers. rsc.org An alternative route was successfully employed to synthesize one of the 7-methyl isomers, highlighting the challenges and the need for specific synthetic routes to obtain the desired regioisomer. rsc.org
Another approach to achieve regioselectivity is through multicomponent reactions. While these reactions can be efficient, they often produce a mixture of 3-aminoimidazo[1,2-a]pyrimidines and their corresponding 2-amino regioisomers. nih.gov To address this, modified methods such as microwave heating have been explored to suppress the formation of the undesired side-product. nih.gov Furthermore, continuous flow adaptations have demonstrated improved regioselectivity towards the 3-amino regioisomer, offering significantly shorter reaction times and a broader scope of compatible building blocks, including aliphatic aldehydes. nih.gov
The regioselective synthesis of dihydroimidazo[5,1-c] rsc.orgmsu.runih.govtriazine-3,6(2H,4H)-dione derivatives, a related heterocyclic scaffold, has been achieved through a multi-step process involving successive N-alkylation of hydantoins, regioselective thionation, and subsequent cyclization. nih.gov The success of this route is dependent on the preferred regioselectivity of the N-alkylation steps and the regioselective cyclization of the intermediate 2,5-dioxoimidazolidines. nih.gov The use of molecular sieves was found to improve the yields of the condensed products. nih.gov
Characterization of the resulting isomers is crucial to confirm the success of a regioselective synthesis. This is typically accomplished using a combination of spectroscopic techniques, which are detailed in the following section.
Spectroscopic and Analytical Characterization Methodologies in this compound Research
The elucidation of the structure and purity of this compound derivatives relies heavily on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement of the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for characterizing these compounds. researchgate.netekb.eg The chemical shifts, coupling constants, and signal integrations in 1H NMR spectra provide information about the number and environment of protons. chemicalbook.comchemicalbook.com For instance, in a study of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, two D2O exchangeable singlet signals were indicative of two NH groups. nih.gov 13C NMR spectroscopy complements this by providing information about the carbon skeleton. nih.gov Advanced two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed for unequivocal assignment of all proton and carbon signals, especially in complex substituted derivatives. nih.govnih.gov 15N NMR can also be utilized to probe the nitrogen environments within the heterocyclic system. nih.gov
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for gaining insights into their fragmentation patterns. sapub.orgresearchgate.net Electron impact mass spectrometry (EI-MS) studies on related pyrimidine thiones and thiazolo[3,2-a]pyrimidines have shown characteristic fragmentation pathways involving the successive loss of small functional groups and decomposition of the heterocyclic rings. sapub.orgresearchgate.net The molecular ion peak (M+) and, in some cases, an M+2 peak are observed, providing confirmation of the elemental composition. sapub.orgresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. msu.ruiaea.org This technique has been used to confirm the structures of various related heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine (B132010) and thieno[2,3-d]pyrimidine. msu.runih.govmdpi.com X-ray analysis can unambiguously determine the tautomeric form of the molecule and reveal details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. msu.ru
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. ekb.eg For example, the IR spectrum of a pyrido[2,3-d]pyrimidine (B1209978) derivative displayed characteristic absorption bands for C=O and NH groups. nih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula. ekb.eg
The combination of these spectroscopic and analytical methods provides a comprehensive characterization of this compound derivatives, ensuring the correct structural assignment and purity of the synthesized compounds. ekb.eg
Data Tables
Table 1: Spectroscopic Data for a Representative Pyrido[2,3-d]pyrimidin-4(1H)-one Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 12.51 (s, 1H, NH), 13.23 (s, 1H, NH), 7.97 (s, 1H, C6-H) | Presence of two NH protons and a proton on the pyridopyrimidine ring. |
| ¹³C NMR | δ 162.29 (C=O), 175.61 (C=S) | Presence of carbonyl and thiocarbonyl carbons. |
| IR (cm⁻¹) | 1693, 1750 (C=O), 3410 (N-H) | Confirms the presence of carbonyl and N-H functional groups. |
| Mass Spec (m/z) | 520 [M]⁺ | Molecular weight of the compound is 520. |
Data sourced from a study on pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. nih.gov
Structure Activity Relationship Sar Studies of 2,3 Dihydroimidazo 1,2 C Pyrimidine Derivatives
Systematic Structural Modifications and Their Biological Implications
Systematic structural modifications of the 2,3-dihydroimidazo[1,2-c]pyrimidine core have been instrumental in elucidating the key structural features required for biological activity. These modifications often involve altering the substituents at various positions on the bicyclic ring system, leading to significant changes in potency and selectivity.
For instance, in the development of inhibitors for spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70), which are crucial in B-cell and T-cell activation, the imidazo[1,2-c]pyrimidine (B1242154) scaffold emerged as a promising alternative to previously studied 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives that suffered from poor oral efficacy. nih.gov Investigations into a series of imidazo[1,2-c]pyrimidine derivatives demonstrated their potent inhibitory activity against these Syk family kinases. nih.gov
Similarly, research into androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC) identified N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide as a potent compound. nih.govresearchgate.net However, its rapid metabolism by aldehyde oxidase (AO) necessitated systematic structural modifications to the imidazo[1,2-a]pyrimidine (B1208166) moiety to enhance its metabolic stability. nih.govresearchgate.net These studies highlighted that altering the heterocycle or blocking the site of oxidation are effective strategies to mitigate AO-mediated metabolism. nih.gov
Furthermore, the synthesis of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones and their 6-phenyl derivatives led to the discovery of compounds with significant antinociceptive activity, potentially mediated by the opioid system. nih.gov These findings underscore the diverse biological potential of the imidazo[1,2-a]pyrimidine scaffold, which can be tuned through systematic structural modifications. researchgate.netnih.gov
A study focusing on anti-inflammatory agents evaluated a series of 24 imidazo[1,2-c]pyrimidines, revealing how different substituents on the heterocyclic system, as well as the presence of acidic or non-acidic moieties, influenced their anti-inflammatory, analgesic, and antipyretic activities. nih.gov
The following table summarizes the biological implications of systematic structural modifications on the this compound scaffold:
| Scaffold/Derivative | Target/Activity | Key Findings |
| Imidazo[1,2-c]pyrimidine | Syk and ZAP-70 Kinase Inhibition | Potent inhibition of Syk family kinases, offering improved oral effectiveness over triazolopyrimidine predecessors. nih.gov |
| Imidazo[1,2-a]pyrimidine | Androgen Receptor Antagonism | Modifications to the core heterocycle can reduce rapid metabolism by aldehyde oxidase, improving drug-like properties. nih.govresearchgate.net |
| 1-Aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones | Antinociceptive Activity | Introduction of aryl and hydroxyl groups confers antinociceptive properties, likely through interaction with the opioid system. nih.gov |
| Imidazo[1,2-c]pyrimidines | Anti-inflammatory Activity | Substituent variation on the heterocyclic ring and the nature of appended moieties (acidic/non-acidic) modulate anti-inflammatory and analgesic effects. nih.gov |
Influence of Substituent Effects on Pharmacological Profiles
The nature and position of substituents on the this compound ring system play a pivotal role in determining the pharmacological profile of the resulting derivatives. Both electronic and steric effects of these substituents can profoundly impact binding affinity, selectivity, and pharmacokinetic properties.
In the context of Syk family kinase inhibitors, specific substitutions on the imidazo[1,2-c]pyrimidine core were found to be critical for achieving high potency. For example, compound 9f from a studied series not only demonstrated strong in vitro inhibition of Syk and ZAP-70 but also exhibited significant in vivo efficacy in animal models of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production when administered orally. nih.gov This highlights the importance of substituent choice in translating enzymatic inhibition into cellular and in vivo activity.
The influence of substituents is also evident in the development of antiviral agents. Studies on imidazo[1,2-a]pyridine (B132010) derivatives targeting human cytomegalovirus (HCMV) showed that the nature of the substituent at the C-2 position strongly influenced antiviral activity. researchgate.net The introduction of an alkyl group at this position was found to slightly increase anti-HCMV activity, although it also led to an increase in cytotoxicity. researchgate.net
Furthermore, in the design of antinociceptive agents based on the 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-one scaffold, the presence and nature of the aryl group at the 1-position and the phenyl group at the 6-position were crucial for their activity. nih.gov Molecular modeling studies suggested that these substituents contribute to the active conformation of the compounds and their interaction with the target, likely opioid receptors. nih.gov
Research on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (Itk) demonstrated that placing an appropriate substitution group at a hydration site within the ATP binding pocket was essential for achieving selectivity. nih.gov
The following table details the influence of specific substituents on the pharmacological profiles of imidazo[1,2-c]pyrimidine and related derivatives:
| Scaffold/Derivative | Substituent Position | Substituent Type | Influence on Pharmacological Profile |
| Imidazo[1,2-c]pyrimidine | Various | Optimized substituents | Led to compound 9f with potent in vitro and in vivo inhibition of Syk and ZAP-70 kinases. nih.gov |
| Imidazo[1,2-a]pyridine | C-2 | Alkyl group | Increased anti-HCMV activity but also increased cytotoxicity. researchgate.net |
| 1-Aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-one | 1 and 6 | Aryl and Phenyl groups | Crucial for antinociceptive activity, likely by influencing the active conformation for opioid receptor binding. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | ATP binding pocket | Appropriate substitution group | Essential for achieving selectivity for Itk over other kinases. nih.gov |
Conformational Restriction Analogues
The design of conformationally restricted analogues is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability by reducing the conformational flexibility of a molecule. This approach has been applied to the this compound scaffold to lock the molecule into a bioactive conformation.
In the development of antinociceptive 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, molecular modeling was employed to describe the active conformations of the studied compounds. nih.gov By understanding the preferred spatial arrangement of the key pharmacophoric features, it becomes possible to design rigid analogues that mimic this active conformation, potentially leading to improved affinity for the target receptor. nih.gov
While specific examples of conformationally restricted this compound analogues are not extensively detailed in the provided context, the use of molecular modeling to define active conformations strongly implies that this is a viable and logical next step in the optimization of these compounds. nih.gov For instance, incorporating ring systems or bulky groups that limit the rotation of key substituents can enforce a more rigid structure.
The following table outlines the potential benefits of developing conformational restriction analogues of this compound derivatives:
| Strategy | Rationale | Potential Advantages |
| Introduction of rigid linkers or fused rings | To lock the molecule in its bioactive conformation. | Increased potency, improved selectivity, and enhanced metabolic stability. |
| Molecular modeling-guided design | To identify and mimic the active conformation. | Rational design of more effective and specific therapeutic agents. nih.gov |
Linker and Zinc-Binding Group Contributions in Dual Inhibitors
The general structure of such inhibitors consists of a cap group (which would be the this compound core), a linker, and a ZBG that chelates the zinc ion in the active site of the enzyme. nih.gov The linker connects the cap group to the ZBG and its length and composition are crucial for optimal positioning of the cap group within the active site, thereby influencing selectivity for different enzyme isoforms. nih.govchemrxiv.org
Various ZBGs have been explored to improve the potency and pharmacokinetic properties of HDAC inhibitors. nih.govdrugbank.com Hydroxamic acid is a commonly used ZBG due to its high affinity for the zinc ion. nih.govdrugbank.com Benzamides represent another class of ZBGs that often confer selectivity for class I HDACs. nih.govdrugbank.com More recently, novel ZBGs such as hydrazides have been investigated, with some showing promising potency, selectivity, and pharmacokinetic profiles. nih.govchemrxiv.org
A study on pyrido[3,4-d]pyrimidine (B3350098) derivatives identified them as potent dual inhibitors of EGFR and c-ErbB-2, demonstrating that fused pyrimidine (B1678525) systems can serve as effective scaffolds for dual-target agents. nih.gov
The contributions of the linker and ZBG in the context of a hypothetical this compound-based dual inhibitor are summarized in the table below:
| Component | Function | Influence on Inhibitor Profile |
| Linker | Connects the cap group (this compound) to the ZBG. | Length and composition affect the positioning of the cap group, influencing potency and isoform selectivity. nih.govchemrxiv.org |
| Zinc-Binding Group (ZBG) | Chelates the zinc ion in the enzyme's active site. | Determines the potency of the inhibitor. Different ZBGs (e.g., hydroxamic acid, benzamide, hydrazide) can also influence selectivity and pharmacokinetic properties. nih.govnih.govdrugbank.com |
Pharmacological and Biological Evaluation of 2,3 Dihydroimidazo 1,2 C Pyrimidine Derivatives
Anti-proliferative and Oncological Research Applications
Comprehensive data on the anti-proliferative activities of 2,3-dihydroimidazo[1,2-c]pyrimidine derivatives targeting PI3K and HDAC pathways are not extensively available in the current body of scientific literature. The primary focus of research for scaffolds of this nature has been on quinazoline-based structures. rsc.orgresearchgate.net
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
No specific studies detailing the isoform-specific inhibitory profiles or mechanistic investigations of this compound derivatives on the PI3K pathway were identified.
Histone Deacetylase (HDAC) Inhibition
No specific studies evaluating this compound derivatives as HDAC inhibitors were identified.
Dual PI3K/HDAC Inhibitory Strategies
The strategy of developing dual PI3K/HDAC inhibitors has been primarily explored with the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, with no specific published data for the this compound core. researchgate.netnih.gov
Kinase Inhibition beyond PI3K/HDAC (e.g., Syk, KSP, Aurora-A, EGFR, CDK4, Tyrosine Kinases)
Research has successfully identified and characterized derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. Pharmacological inhibition of CDKs has emerged as a potential therapeutic strategy for various cancers. nih.gov
A series of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones were synthesized and evaluated for their inhibitory activity against CDK2/cyclin E. The synthesis involved methods such as Suzuki-Miyaura cross-coupling and alkylation to modify the core scaffold at various positions. These efforts led to the discovery of compounds with inhibitory activities in the micro- to submicromolar range. nih.gov
The binding mode of the most potent compound, 3b , was confirmed through co-crystallization with fully active CDK2. The X-ray crystal structure revealed that the inhibitor occupies the ATP-binding pocket and forms a key hydrogen bond with the hinge region residue Leu83. Despite potent enzymatic inhibition, the compounds showed low cytotoxicity against leukemia cell lines, which is consistent with a high selectivity for CDK2. This research demonstrates that the substituted imidazo[1,2-c]pyrimidine scaffold is a viable starting point for the future development of selective kinase inhibitors. nih.gov
| Compound | Target Kinase | IC₅₀ (μM) |
| 3b | CDK2/cyclin E | Submicromolar |
Table 1: Inhibitory activity of a representative imidazo[1,2-c]pyrimidin-5(6H)-one derivative. nih.gov
No specific research findings were identified for the inhibition of Syk, KSP, Aurora-A, EGFR, or other tyrosine kinases by this compound derivatives.
In Vitro Cytotoxicity and Anti-Cancer Cell Line Studies
Derivatives of the imidazo[1,2-c]pyrimidine core have been the subject of extensive research for their potential as anti-cancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.
A series of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov These compounds showed selective inhibition of proliferation in blood tumor cells (K562, U937) and solid tumor cells (HCT116, HT-29). nih.gov Notably, compound 9b displayed the most potent antiproliferative activities against K562 and U937 cells, with IC50 values of 5.597 µM and 3.512 µM, respectively. nih.gov Further investigation revealed that compound 9b induced apoptosis and caused cell cycle arrest at the S phase in K562 cells. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3. nih.gov
Similarly, researchers have designed and synthesized 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). rsc.org The representative compounds, 12a–j , exhibited potent antiproliferative activities against K562 and Hut78 cancer cell lines. rsc.org This dual-inhibition strategy presents a promising approach for developing novel anticancer therapeutics. rsc.org
The table below summarizes the in vitro cytotoxic activity of selected imidazo[1,2-c]pyrimidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | K562 | 5.597 | nih.gov |
| 9b | U937 | 3.512 | nih.gov |
| 12a-j | K562 | Potent Activity | rsc.org |
| 12a-j | Hut78 | Potent Activity | rsc.org |
Antimicrobial and Anti-infective Research
The versatile scaffold of this compound has also been explored for its potential in combating infectious diseases. Derivatives have shown promising activity against a range of microbial pathogens, including bacteria, parasites, fungi, and viruses.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While the primary focus of many studies on imidazo[1,2-c]pyrimidine derivatives has been on their anticancer effects, some research has also touched upon their antibacterial properties. A study focused on the synthesis of new fused pyrimidine (B1678525) derivatives for anticancer activity also noted the broad spectrum of biological activities associated with such scaffolds, which historically includes antibacterial action. nih.govmedchemexpress.eu However, specific data on the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative strains is not extensively detailed in the provided search results. Further targeted research would be necessary to fully elucidate their potential in this area.
Antifungal Applications
Research has indicated that imidazo[1,2-a]pyrimidine (B1208166) derivatives possess potential as antifungal agents. One study reported on 3-benzoyl imidazo[1,2-a]pyrimidine derivatives that were synthesized and evaluated for their antifungal properties. researchgate.net These compounds demonstrated greater inhibitory activity against yeast growth than reference drugs. researchgate.net Specifically, compounds 4j and 4f were the most active, showing significant efficacy against Candida guilliermondii and Candida glabrata, respectively. researchgate.net This suggests that the benzene (B151609) ring with electron-withdrawing substituents plays a crucial role in their biological activity. researchgate.net
Neuropharmacological Research
While the primary focus of the provided research is on the anticancer and antimicrobial properties of imidazo[1,2-c]pyrimidine derivatives, some related scaffolds have been investigated for their effects on the central nervous system (CNS). Pyrido[2,3-d]pyrimidines, which are structurally related to the core compound, have been noted for a broad spectrum of activities including CNS depressive and anticonvulsant effects. nih.gov However, specific neuropharmacological research on this compound itself is not detailed in the available information.
GABA Receptor Ligand Studies
The gamma-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is a key target for many anxiolytic and anticonvulsant drugs. Imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov Research has focused on developing derivatives with functional selectivity for specific GABA-A receptor subtypes. For instance, imidazo[1,2-a]pyrimidines have been developed as functionally selective agonists for the α2 and α3 subtypes of the GABA-A receptor, which are implicated in anxiety.
Studies on diimidazoquinazolines and dihydroimidazoquinoxalines, which share structural similarities, have shown that these compounds interact with the benzodiazepine site on the GABA-A receptor. Their ability to potentiate GABA-mediated chloride currents was sensitive to the classical benzodiazepine antagonist, Ro 15-1788. Minor structural modifications to these molecules significantly affected their affinity for different GABA-A receptor subtypes, such as the α1β2γ2 and α6β2γ2 subtypes. For example, the presence of a 2-methyl group in a specific orientation on the diimidazoquinazoline ring markedly lowered its affinity for the α6β2γ2 subtype. Similarly, 2,5-dihydropyrazolo[4,3-c]pyridin-3-ones have been identified as GABA-A receptor benzodiazepine binding site ligands with functional selectivity for the α3 subtype over the α1 subtype.
Antinociceptive Activity Investigations
Several series of this compound derivatives have been investigated for their potential to alleviate pain. A notable study focused on 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones and their 6-phenyl derivatives, which were synthesized and evaluated for their antinociceptive activity. silae.it The writhing test, a common animal model for pain, was employed, and the results suggested that the antinociceptive activity of some of these derivatives may be associated with the opioid system, as their effects were reversed by naloxone. silae.it This is particularly interesting as these compounds lack a protonable nitrogen atom, which is a classical feature of opioid receptor pharmacophores. nih.gov
The imidazo[1,2-a]pyrimidine scaffold is present in many compounds reported to have analgesic properties. nih.gov The evaluation of acidic imidazo[1,2-c]pyrimidine derivatives in mice using the hot plate test and acetic acid-induced writhing has also demonstrated their analgesic activity.
Antidepressive and Sedative Properties
The potential of this compound derivatives as antidepressants and sedatives has been explored, often in the context of their broader CNS activities. Disturbances in serotonergic neurotransmission are closely linked to CNS disorders like depression and anxiety. Consequently, research has targeted the development of compounds that modulate the serotonergic system.
A series of 7-(substituted)amino-1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones were synthesized and screened for CNS activity. While these derivatives showed some CNS effects, they were found to have no significant impact on the serotonin (B10506) neurotransmission pathway. In contrast, a series of high-affinity GABA-A agonists with an imidazo[1,2-a]pyrimidine core demonstrated anxiolytic effects in animal models with minimal sedation at full benzodiazepine binding site occupancy, suggesting a separation of anxiolytic and sedative properties is achievable.
Immunomodulatory and Anti-inflammatory Investigations
Beyond the central nervous system, derivatives of the imidazo[1,2-c]pyrimidine scaffold have shown significant promise in modulating the immune system and combating inflammation.
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,2-c]pyrimidine derivatives has been a significant area of research. These compounds are believed to exert their effects by inhibiting key inflammatory mediators. The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the inhibition of prostaglandin (B15479496) E2 (PGE2) generation by cyclooxygenase (COX) enzymes.
A study on acidic imidazo[1,2-c]pyrimidine derivatives demonstrated their anti-inflammatory activity in carrageenan-induced paw edema and pleurisy in rats. Furthermore, hexahydroimidazo[1,2-c]pyrimidine derivatives have been shown to inhibit leukocyte functions in vitro. Specifically, these compounds inhibited human neutrophil degranulation and superoxide (B77818) generation. One derivative, HIP-4, was also found to inhibit nitrite (B80452) production in mouse peritoneal macrophages and demonstrated in vivo anti-inflammatory activity in a zymosan-injected mouse air pouch model by reducing leukocyte migration and levels of PGE2 and leukotriene B4. This compound also showed dose-dependent inhibition of paw swelling in the carrageenan-induced mouse paw edema model.
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives have identified them as potent inhibitors of Syk family kinases, which play crucial roles in B- and T-cell activation. One such derivative, compound 9f, not only showed strong in vitro inhibitory activity against Syk and ZAP-70 kinases but also demonstrated in vivo suppression of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production in a mouse model when administered orally.
Antihistaminic and Antiasthmatic Evaluations
The potential of this compound derivatives in treating allergic conditions such as asthma has also been investigated. A series of novel 2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones were designed and synthesized as potential antihistaminic and antiasthmatic agents.
In vitro evaluations using isolated guinea pig tracheal chain and ileum preparations demonstrated that these compounds possess both bronchodilatory and H1-antihistaminic activities. The cumulative concentration-response curves of histamine (B1213489) in the presence of the test compounds showed a clear rightward shift, indicating their antihistaminic action. Among the synthesized compounds, one derivative (4a) was identified as the most potent antihistaminic, with an IC50 value of 30.2 μM.
| Compound/Derivative | Activity | Model/Assay | Key Findings |
| 1-Aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones | Antinociceptive | Writhing test (mice) | Activity reversed by naloxone, suggesting opioid system involvement. silae.it |
| Acidic imidazo[1,2-c]pyrimidine derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema (rats), Hot plate test (mice) | Demonstrated both anti-inflammatory and analgesic effects. |
| Hexahydroimidazo[1,2-c]pyrimidine derivatives (HIPs) | Anti-inflammatory | In vitro leukocyte function assays, Zymosan-induced air pouch (mice), Carrageenan-induced paw edema (mice) | Inhibited neutrophil degranulation and superoxide generation; reduced leukocyte migration and inflammatory mediators in vivo. |
| Imidazo[1,2-c]pyrimidine derivative (compound 9f) | Syk family kinase inhibitor | In vitro kinase assays, In vivo mouse models of allergy | Potent inhibitor of Syk and ZAP-70; suppressed passive cutaneous anaphylaxis and IL-2 production. |
| 2,6-Dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones | Antihistaminic, Bronchodilator | Isolated guinea pig tracheal chain and ileum | Exhibited both antihistaminic and bronchodilatory activities. |
| Compound 4a (a 2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thione) | Antihistaminic | Isolated guinea pig ileum | Most potent antihistaminic in the series with an IC50 of 30.2 μM. |
Metabolic and Other Biological Activities
Antidiabetic Research (e.g., alpha-glycosidase inhibition)
Research into the antidiabetic potential of this compound derivatives, specifically their role as alpha-glucosidase inhibitors, is an emerging field. While direct studies on this specific scaffold are limited, research on structurally related fused pyrimidine heterocycles provides valuable insights. Alpha-glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.gov
Studies on various pyrimidine-fused heterocycles have demonstrated significant α-glucosidase inhibitory activity. nih.govnih.gov For instance, a series of pyrimidine-fused derivatives have been synthesized and shown to be selective inhibitors of α-glucosidase over α-amylase, which could potentially reduce gastrointestinal side effects. nih.gov The core pyrimidine-fused heterocycle was found to be crucial for their inhibitory properties. nih.gov
Although specific data on this compound derivatives as alpha-glycosidase inhibitors is not extensively available in the reviewed literature, the promising results from related pyrimidine-based compounds suggest that this scaffold could be a valuable template for designing new and effective antidiabetic agents. Further research is warranted to synthesize and evaluate this compound derivatives for their α-glucosidase inhibitory potential.
Antioxidant Properties
The antioxidant potential of pyrimidine derivatives has been a subject of considerable research interest. nih.govnih.goveurekaselect.com Antioxidants are crucial in combating oxidative stress, a condition linked to various chronic diseases. While direct and extensive studies on the antioxidant properties of this compound are not widely documented, research on related pyrimidine structures, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, has shown significant antioxidant activity. nih.gov
In one study, various pyrimidine derivatives were evaluated for their ability to reduce reactive oxygen species (ROS), confirming their antioxidant properties. nih.gov Another study on novel pyrimidine acrylamides also highlighted their potential as antioxidants through their ability to inhibit lipid peroxidation.
The investigation into the antioxidant capacity of this compound derivatives remains an area with potential for future research. The structural features of the pyrimidine ring, combined with the fused imidazole (B134444) ring, could contribute to effective free radical scavenging and antioxidant activity.
Antihypertensive Activity
The exploration of pyrimidine derivatives for their antihypertensive effects has been a significant area of research. researchgate.netresearchgate.netiaea.org These compounds have been investigated for their ability to act as calcium channel blockers and for their vasodilatory effects. researchgate.net
While specific studies focusing solely on the antihypertensive activity of this compound derivatives are not prevalent in the available literature, research on other dihydropyrimidine (B8664642) and fused pyrimidine systems has shown promising results. For example, certain dihydropyrimidine derivatives have been reported to possess diverse pharmacological activities, including antihypertensive effects. researchgate.net A study on new pyrimidine derivatives demonstrated a significant decrease in mean arterial blood pressure in rabbits, with some compounds exhibiting calcium channel blockade activity. researchgate.net Furthermore, selected pyrimidine derivatives have been shown to possess blood pressure-lowering effects through mechanisms that include vasodilation and antioxidant pathways. nih.gov
Given the established antihypertensive potential of the broader pyrimidine class, the this compound scaffold presents a viable candidate for the design and synthesis of novel antihypertensive agents. Future studies are needed to specifically evaluate the potential of this particular heterocyclic system in managing hypertension.
Molluscicidal and Insecticidal Applications
The application of pyrimidine derivatives in agriculture as pesticides has been an area of active investigation. Specifically, their potential as molluscicides for controlling snail populations and as insecticides against various pests is of interest.
There is limited direct evidence in the reviewed scientific literature regarding the molluscicidal activity of this compound derivatives. Research on molluscicides has explored a wide range of chemical compounds, but this specific scaffold is not prominently featured. nih.gov
In the realm of insecticidal applications, derivatives of fused pyrimidine systems have shown notable activity. For instance, mesoionic pyrido[1,2-a]pyrimidinone derivatives containing a neonicotinoid moiety have demonstrated significant insecticidal properties against aphids. nih.gov Another study focused on the synthesis and insecticidal activity of mesoionic pyrido[1,2-a]pyrimidinone derivatives containing isoxazole/isoxazoline moieties. figshare.com While these studies are on a different, albeit related, heterocyclic system, they highlight the potential of fused pyrimidines in the development of new insecticides. The oral efficacy of imidazo[1,2-c]pyrimidine derivatives has also been investigated in the context of inhibiting Syk family kinases, which could have broader implications for their bioactivity. nih.gov
Further research is required to specifically assess the molluscicidal and insecticidal potential of this compound derivatives to determine their viability as agrochemical agents.
Computational and Theoretical Chemistry in 2,3 Dihydroimidazo 1,2 C Pyrimidine Research
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 2,3-dihydroimidazo[1,2-c]pyrimidines, QSAR has been instrumental in understanding the specific physicochemical properties that influence their antibacterial effects.
Genetic Function Approximation (GFA) is a sophisticated algorithm used to select the most relevant molecular descriptors and build robust QSAR models. Research has successfully employed the GFA technique to establish a relationship between various physiochemical parameters of a series of 2,3-dihydroimidazo[1,2-c]pyrimidines and their antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.net This method helps to identify the descriptors that have the most significant influence on the biological activity of these compounds. researchgate.net The statistical quality and predictive power of the models developed using GFA have demonstrated their significance in guiding the synthesis of more potent antibacterial agents. researchgate.net
Through GFA-based QSAR studies, several key molecular descriptors have been identified as having a critical influence on the antibacterial activity of 2,3-dihydroimidazo[1,2-c]pyrimidines. These descriptors fall into three main categories: geometric, topological, and quantum mechanical. researchgate.net
The analysis indicated that for antibacterial action on gram-positive bacteria, activity could be enhanced by introducing bulky, electron-releasing groups. researchgate.net Conversely, for activity against gram-negative bacteria, the presence of an electron-withdrawing group was found to be favorable. researchgate.net
Table 1: Key Molecular Descriptors in QSAR Studies of 2,3-Dihydroimidazo[1,2-c]pyrimidines
| Descriptor Category | Description | Implication for Activity |
| Geometric | Describes the 3D aspects of the molecule, such as size and shape. | Bulky groups can enhance activity against certain bacteria. researchgate.net |
| Topological | Relates to the connectivity and branching of atoms within the molecule. | Influences the overall interaction profile with the biological target. |
| Quantum Mechanical | Includes electronic properties like charge distribution and orbital energies. | Electron-releasing or electron-withdrawing properties are crucial for modulating activity against different bacterial types. researchgate.net |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools that predict how a ligand (such as a 2,3-dihydroimidazo[1,2-c]pyrimidine derivative) interacts with the three-dimensional structure of a biological target, typically a protein. These methods are essential for understanding the mechanism of action and for designing new, more effective compounds.
Molecular docking simulations are widely used to analyze the binding modes of pyrimidine (B1678525) derivatives within the active sites of target proteins. nih.govmdpi.comsemanticscholar.org For instance, studies on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have investigated interactions with various microbial and viral protein targets. mdpi.comsemanticscholar.orgnih.gov These analyses reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. In research on related 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, molecular modeling was used to define the active conformations of the compounds that bind to opioid receptors. nih.gov Similarly, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives against cyclin-dependent kinase 2 (CDK2) have suggested a binding orientation similar to that of ATP within the kinase's binding pocket. nih.gov
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a binding energy score (e.g., in kcal/mol). nih.govnih.gov These scores help researchers to rank and prioritize potential drug candidates for synthesis and further experimental testing. For example, docking studies on certain pyrimidine derivatives with the human cyclin-dependent kinase-2 receptor yielded binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov In another study focusing on imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 proteins, top-scoring compounds showed remarkable predicted binding affinities of -9.1 kcal/mol for the ACE2 receptor and -7.3 kcal/mol for the spike protein. nih.gov These predictions of binding affinity and specificity are critical for the rational design of selective inhibitors.
Table 2: Examples of Predicted Binding Affinities for Pyrimidine Scaffolds
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |
| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.4 to -7.9 nih.gov |
| Imidazo[1,2-a]pyrimidine Derivatives | SARS-CoV-2 ACE2 Receptor | -9.1 nih.gov |
| Imidazo[1,2-a]pyrimidine Derivatives | SARS-CoV-2 Spike Protein | -7.3 nih.gov |
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
For derivatives of the closely related 2,3-dihydroimidazo[1,2-a]pyrimidine (B13098279) scaffold, pharmacophore models have been constructed to guide the design of new compounds with desired activities. For example, a pharmacophore model was developed for a series of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones to understand the structural requirements for their antinociceptive activity, which is likely associated with the opioid system. nih.gov In other research, pharmacophore models for pyrido[2,3-d]pyrimidine derivatives helped in designing potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Such models serve as a blueprint for designing novel molecules with improved binding affinity and specificity for their intended biological targets. nih.gov
Future Research Directions and Translational Perspectives for 2,3 Dihydroimidazo 1,2 C Pyrimidine
Development of Novel Multi-Target Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. This has spurred a shift from the traditional "one target, one molecule" approach to the development of multi-target agents that can simultaneously modulate several key proteins. The adaptable structure of the 2,3-dihydroimidazo[1,2-c]pyrimidine core makes it an ideal framework for the design of such drugs.
Future research will likely focus on the strategic functionalization of the this compound ring system to incorporate pharmacophores known to interact with different biological targets. For instance, derivatives of the structurally related pyrido[2,3-d]pyrimidines have been shown to inhibit multiple protein kinases, including PDGFRβ, EGFR, and CDK4/Cyclin D1, which are all implicated in cancer progression. nih.gov By integrating moieties that confer affinity for various kinase active sites, novel this compound derivatives could be developed as potent and selective multi-target anticancer agents. This approach could lead to improved efficacy and a reduced likelihood of drug resistance.
Exploration of New Biological Targets and Pathways
While the this compound scaffold has been investigated for certain biological activities, a vast landscape of potential molecular targets and pathways remains to be explored. Initial studies have demonstrated the potential of derivatives to act as antihistaminic and antiasthmatic agents. nih.gov Furthermore, related fused pyrimidine (B1678525) systems have shown a diverse range of pharmacological effects, hinting at the broader therapeutic possibilities for this compound derivatives.
For example, a series of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have demonstrated cytotoxic activity against various tumor cell lines. nih.gov One promising compound from this series was found to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, subsequently activating caspase-3 in K562 leukemia cells. nih.gov This highlights the potential of this scaffold to modulate critical cell death pathways.
In another avenue of research, certain 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones have exhibited antinociceptive activity, suggesting a potential role in pain management through interaction with the opioid system. nih.gov Additionally, substituted 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones have been identified as functionally selective ligands for the benzodiazepine (B76468) receptor site on the GABAA receptor, indicating their potential for development as novel anxiolytics or anticonvulsants with improved side-effect profiles. drugbank.com
Future investigations should employ high-throughput screening and chemoproteomics to systematically identify new protein targets for libraries of this compound derivatives. This will undoubtedly uncover novel mechanisms of action and expand the therapeutic applications of this versatile scaffold.
Advanced Synthetic Methodologies for Enhanced Diversity
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced synthetic methodologies that allow for the rapid and efficient generation of structurally diverse compound libraries is crucial. Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create a wide range of complex and diverse molecules from a common starting material. rsc.orgacs.orgijprs.comfrontiersin.org Applying DOS principles to the this compound core will enable the systematic exploration of its chemical space.
Moreover, the use of multicomponent reactions (MCRs) offers a streamlined approach to building molecular complexity in a single step, reducing the number of synthetic operations and purification steps required. nih.govrsc.org The development of novel MCRs to construct or functionalize the this compound ring system would significantly accelerate the drug discovery process. Ultrasound-assisted synthesis is another modern technique that can enhance reaction rates and yields, offering a greener and more efficient alternative to conventional heating methods. nih.gov
These advanced synthetic approaches will be instrumental in generating a rich collection of this compound analogs with diverse substitution patterns and stereochemical arrangements, which is essential for comprehensive structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govmdpi.comspringernature.comnih.govijnrd.org These computational tools can be leveraged to accelerate the development of novel this compound-based therapeutics.
AI and ML algorithms can be trained on existing data to build predictive models for various properties, including biological activity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity. These models can then be used for virtual screening of large compound libraries to identify promising candidates with desired characteristics, thereby reducing the time and cost associated with experimental screening.
Furthermore, de novo drug design algorithms can generate novel this compound structures with optimized properties. By defining a set of desired attributes, such as high potency against a specific target and a favorable safety profile, these generative models can propose new molecules that are more likely to succeed in clinical development. The application of AI in retrosynthesis planning can also aid in devising efficient synthetic routes for these novel compounds.
The synergy between advanced synthetic methodologies and cutting-edge computational approaches will undoubtedly propel the discovery and development of the next generation of this compound-based drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Dihydroimidazo[1,2-c]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes, such as nitration with fuming HNO₃ (<5°C), acetylation with (CH₃CO)₂O/Et₃N/DMAP, and nucleophilic substitution with benzyl bromide (BnBr) in DMF. For example, compounds 12a–j were synthesized via sequential nitration, reduction, and coupling reactions, with yields optimized by controlling temperature (e.g., 85°C for cyclization) and stoichiometry of intermediates . Hydroxamic acid side chains (ZBG) are introduced via Br(CH₂)ₙCO₂Et alkylation followed by hydroxylamine deprotection .
Q. What structural features of this compound derivatives are critical for binding to PI3K or HDAC enzymes?
- Methodological Answer : Key pharmacophores include:
- PI3K binding : A 2,3-dihydroimidazo[1,2-c]quinazoline core occupying the ATP-binding pocket, with a morpholine group providing hydrophilic shielding and a C5 aryl amide contributing π-π stacking with Asp964 .
- HDAC binding : A hydroxamate zinc-binding group (ZBG) chelating the catalytic Zn²⁺, paired with a hydrophobic "cap" group (e.g., aryl) that docks into solvent-exposed regions .
Molecular docking (e.g., using C-DOCKER) confirms these interactions in co-crystal structures (PDB: 5G2N for PI3K; 1C3R for HDAC) .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : HDAC1 activity measured via fluorometric assays using acetylated lysine substrates, and PI3Kα inhibition via ATP competition assays .
- Antiproliferative activity : Cell viability assays (e.g., CCK-8) in cancer lines (K562, Hut78) with IC₅₀ values compared to reference drugs like vorinostat and copanlisib .
Advanced Research Questions
Q. How do structural modifications at the C5 and C8 positions affect dual PI3K/HDAC inhibition?
- Methodological Answer :
- C5 substituents : Longer aryl amides (e.g., pyrimidine in 12c) enhance PI3K inhibition by forming hydrogen bonds with Lys833 and Asp841. Truncation (e.g., 12e) reduces PI3K activity due to lost interactions .
- C8 alkyl chains : Longer chains (e.g., n=6 in 12e) improve HDAC inhibition by extending into the enzyme’s tubular channel, while shorter chains limit solvent accessibility .
Structure-activity relationship (SAR) studies show that optimal dual activity requires balancing hydrophobic/hydrophilic groups at these positions .
Q. What contradictions exist between molecular docking predictions and experimental data for these compounds?
- Methodological Answer : Docking studies predicted strong PI3K binding for 12e via π-π stacking with Asp964, but experimental IC₅₀ values were lower than 12b/c due to missing hydrogen bonds with Lys833. This discrepancy highlights limitations in simulating dynamic protein-ligand interactions and solvation effects . Further validation via X-ray crystallography is recommended .
Q. How do dual PI3K/HDAC inhibitors overcome resistance mechanisms in cancer cells compared to single-target agents?
- Methodological Answer : Dual inhibitors (e.g., 12e) block compensatory pathways:
- PI3K inhibition reduces Akt/mTOR survival signaling.
- HDAC inhibition restores tumor suppressor gene expression (e.g., PTEN) via epigenetic modulation.
Synergy is validated in K562 cells, where 12e showed 3-fold greater apoptosis vs. vorinostat or copanlisib alone .
Q. What computational strategies optimize pharmacokinetic properties of these derivatives?
- Methodological Answer :
- ADME prediction : Tools like SwissADME assess logP (optimized to 2–3 for blood-brain barrier penetration) and polar surface area (<140 Ų for oral bioavailability).
- Metabolic stability : Introduction of morpholine or pyrimidine groups reduces CYP3A4-mediated oxidation, as shown in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
